molecular formula C14H20O3 B8605858 Ethyl 4-(1-hydroxy-3-methylbutyl)benzoate

Ethyl 4-(1-hydroxy-3-methylbutyl)benzoate

Cat. No.: B8605858
M. Wt: 236.31 g/mol
InChI Key: DJMCUZWCWOYKAJ-UHFFFAOYSA-N
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Description

Ethyl 4-(1-hydroxy-3-methylbutyl)benzoate is a useful research compound. Its molecular formula is C14H20O3 and its molecular weight is 236.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

ethyl 4-(1-hydroxy-3-methylbutyl)benzoate

InChI

InChI=1S/C14H20O3/c1-4-17-14(16)12-7-5-11(6-8-12)13(15)9-10(2)3/h5-8,10,13,15H,4,9H2,1-3H3

InChI Key

DJMCUZWCWOYKAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)C(CC(C)C)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of ethyl 4-iodobenzoate (20 g, 72 mmol) in tetrahydrofuran (200 mL) at −40° C. was added isopropylmagnesium chloride lithium chloride (62 mL, 80 mmol, 1.3 M in THF) dropwise, maintaining the internal temperature below −30° C. The mixture was stirred for 30 minutes and 3-methylbutanal (8.68 g, 101 mmol) was then added dropwise, maintaining the internal temperature below −35° C. Following the addition, the reaction was allowed to stir for 15 minutes at −35° C. and was then allowed to warm to room temperature. The reaction was quenched with 1 N aqueous hydrochloric acid (400 mL), and the mixture was extracted with ethyl acetate (2×200 mL). The organics were washed with brine (200 mL) and water (200 mL), dried over sodium sulfate, filtered and concentrated to give ethyl 4-(1-hydroxy-3-methylbutyl)benzoate (16 g, 93%) as an oil. 1H NMR (400 MHz, CDCl3, δ): 7.95 (d, J=8.4 Hz, 2H), 7.34 (d, J=8.4 Hz, 2H), 4.73-4.76 (m, 1H), 4.28-4.33 (m, 2H), 1.60-1.71 (m, 2H), 1.41-1.46 (m, 1H), 1.31-1.39 (m, 3H), 0.87-0.92 (m, 6H).
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20 g
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62 mL
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200 mL
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8.68 g
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of ethyl 4-iodobenzoate (140 g, 507 mmol) in tetrahydrofuran at −40° C. was added Isopropylmagnesium chloride lithium chloride complex solution (1.0 M in tetrahydrofuran, 429 mL, 558 mmol) dropwise at a rate to maintain the internal temperature below −30° C. The mixture was stirred for 30 minutes at which point isobutyraldehyde (61 g, 710 mmol) was added dropwise while maintaining the temperature below −35° C. The mixture was stirred at this temperature for 15 minutes and then slowly warmed to room temperature. The reaction was quenched with 1N HCl (3 L) and the mixture extracted with ethyl acetate (2 L×2). The combined organics were washed with brine (1 L) and water (1 L), and then dried over anhydrous Na2SO4. This was concentrated in vacuo to give (+/−)-4-(1-hydroxy-3-methyl-butyl)-benzoic acid ethyl ester (120 g, 100%) as an oil. 1H NMR (400 MHz, CDCl3) δ 7.95 (d, J=8.4 Hz, 2H), 7.47 (s, J=7.2 Hz, 2H), 4.76-4.73 (m, 1H), 4.33-4.28 (m, 2H), 1.71-1.60 (m, 2H), 1.46-1.41 (m, 1H), 1.39-1.31 (m, 3H), 0.92-0.87 (m, 6H).
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140 g
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